

Comparative Analysis of Alkyl-Substituted Pyrazole Carboxylic Acids as Enzyme Inhibitors

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Compound of Interest

Compound Name: *1-propyl-1H-pyrazole-5-carboxylic acid*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of alkyl-substituted pyrazole carboxylic acids as potent inhibitors of three distinct enzyme classes: DNA N6-methyladenine (6mA) demethylase ALKBH1, Rho-associated coiled-coil containing protein kinase (ROCK-II), and Carbonic Anhydrases (CAs). The information presented is collated from recent studies and aims to provide a clear, data-driven overview for researchers in drug discovery and development.

Introduction

Pyrazole carboxylic acids are a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.^{[1][2][3]} The versatility of the pyrazole ring allows for substitutions at multiple positions, enabling fine-tuning of steric and electronic properties to achieve high potency and selectivity for various biological targets. This guide focuses on the impact of alkyl and aryl substitutions on the inhibitory activity of pyrazole carboxylic acid derivatives against ALKBH1, ROCK-II, and various isoforms of carbonic anhydrase.

Structure-Activity Relationship (SAR) Analysis

The inhibitory potency of alkyl-substituted pyrazole carboxylic acids is highly dependent on the nature and position of substituents on both the pyrazole and appended ring systems. The following sections summarize the key SAR findings for each enzyme target.

ALKBH1 Inhibition

Recent studies have identified 1H-pyrazole-4-carboxylic acid derivatives as potent inhibitors of the DNA 6mA demethylase ALKBH1, a potential target in gastric cancer.[1][4][5] Systematic structural optimization has revealed critical insights into the SAR of this class of compounds.

Key SAR observations for ALKBH1 inhibitors are as follows:

- **Pyrazole Core:** The unsubstituted 1H-pyrazole-4-carboxylic acid moiety is crucial for activity. The nitrogen atom at the 2-position of the pyrazole ring is thought to be essential for chelating with the Mn²⁺ ion in the active site.[1] Moving the carboxylic acid from the 4-position to the 3-position results in a dramatic loss of activity.[1]
- **Substitutions on the Phenyl Ring:** Modifications on the phenyl ring attached to the pyrazole have a significant impact on potency. A systematic exploration of substituents has led to the discovery of highly potent inhibitors.[1]

Table 1: Inhibitory Activity (IC₅₀) of 1H-Pyrazole-4-Carboxylic Acid Derivatives against ALKBH1

Compound	R1 (Position 1 of Pyrazole)	R2 (Substituent on Phenyl Ring)	ALKBH1 IC ₅₀ (μM)	Reference
3	H	H	>10	[1]
29	H	3-chloro-4-(trifluoromethoxy)	0.031 ± 0.007	[1][4]
11	H (Carboxylic acid at position 3)	-	>10	[1]

Data presented is a selection to highlight key SAR points.

ROCK-II Inhibition

Substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides have been identified as a novel class of potent and highly selective ROCK-II inhibitors.[6][7][8] The pyrazole moiety plays a key role in binding to the hinge region of the enzyme.

Key SAR observations for ROCK-II inhibitors include:

- **Pyrazole as a Hinge Binder:** The pyrazole headgroup forms two crucial hydrogen bonds with the hinge region of ROCK-II, specifically with the backbone C=O of Glu-170 and the NH of Met-172.[6]
- **Central Aryl Ring Substitution:** Introduction of substituents on the central phenyl ring can improve potency and selectivity. For example, a methoxy substitution improved selectivity against other kinases.[6]
- **Amide Moiety:** The nature of the amide substituent is critical for potency. The benzodioxane-2-carboxamide moiety has been shown to be a key feature of highly potent inhibitors.[6][7]

Table 2: Inhibitory Activity (IC50) of Pyrazole Derivatives against ROCK-II

Compound	Scaffold	Substituents	ROCK-II IC50 (nM)	Reference
3	Pyrazole-phenyl	Unsubstituted	72	[6]
4	Pyrazole-phenyl	Methoxy on central phenyl	30	[6]
5 (SR-3677)	Pyrazole-phenyl	Dimethylaminoethoxy on central phenyl	~3	[7][8]

Data presented is a selection to highlight key SAR points.

Carbonic Anhydrase Inhibition

Aryl-substituted 5-phenyl-1H-pyrazole-3-carboxylic acids have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms.[9][10][11] These compounds have

shown selective inhibition of tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II.

Key SAR observations for CA inhibitors include:

- **Carboxylic Acid as Zinc Binding Group:** The carboxylic acid moiety acts as a zinc-binding group (ZBG) in the active site of the enzyme.[9]
- **Substitution Pattern and Selectivity:** The position and nature of substituents on the 5-phenyl ring influence isoform selectivity. Bulky para-substituents on the phenyl ring tend to favor hCA XII inhibition, while ortho- and meta-alkyl substituents favor hCA IX inhibition.[9]
- **Heteroaryl-pyrazoles:** Incorporation of heteroaryl groups, such as indole, can lead to potent and selective hCA XII inhibitors.[9]

Table 3: Inhibitory Activity (Ki) of 5-Aryl-1H-pyrazole-3-carboxylic Acids against hCA Isoforms

Compound	Substituent on 5-phenyl ring	hCA I Ki (μM)	hCA II Ki (μM)	hCA IX Ki (μM)	hCA XII Ki (μM)	Reference
Unsubstituted	H	>50	>50	25.3	4.8	[9]
Para-alkyl	4-tert-Butyl	>50	>50	15.2	1.2	[9]
Ortho, meta-alkyl	2,3-Dimethyl	>50	>50	5.1	10.4	[9]

Data presented is a selection to highlight key SAR points.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

ALKBH1 Demethylase Activity Assay

This assay measures the ability of a compound to inhibit the demethylation of a DNA substrate containing N6-methyladenine (6mA) by ALKBH1.

Materials:

- Recombinant human ALKBH1
- ssDNA oligonucleotide containing a single 6mA at a DpnII restriction site
- Ferrous ammonium sulfate
- 2-oxoglutarate (2OG)
- Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM KCl, 2 mM MgCl₂)
- Complementary ssDNA oligonucleotide
- DpnII restriction enzyme
- Polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

- Incubate ALKBH1 with the test compound, ferrous ammonium sulfate, 2OG, and the 6mA-containing ssDNA substrate in the assay buffer.
- After a defined incubation period, inactivate the ALKBH1 enzyme by heating (e.g., 95°C for 10 minutes).
- Anneal the treated ssDNA substrate with its complementary strand by slow cooling to room temperature to form dsDNA.
- Digest the resulting dsDNA with the methylation-sensitive restriction enzyme DpnII. DpnII will only cleave the dsDNA if the methyl group on the adenine has been removed by ALKBH1.
- Analyze the digestion products by PAGE to determine the extent of cleavage, which corresponds to the demethylase activity of ALKBH1.

- Quantify the band intensities to calculate the percent inhibition by the test compound.[12][13]

ROCK-II Kinase Assay

This assay determines the inhibitory effect of compounds on the kinase activity of ROCK-II, which involves the phosphorylation of a substrate.

Materials:

- Active recombinant human ROCK-II
- MYPT1 substrate (or other suitable substrate)
- ATP
- Kinase reaction buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 μM Na-orthovanadate, 1.2 mM DTT)
- Anti-phospho-MYPT1 (Thr696) antibody
- HRP-conjugated secondary antibody
- TMB substrate
- 96-well microplate
- Microplate reader

Procedure:

- Coat a 96-well plate with the MYPT1 substrate.
- In separate wells, incubate active ROCK-II enzyme with the test compound or vehicle control in the kinase reaction buffer.
- Initiate the kinase reaction by adding ATP to all wells.
- Incubate the plate at 30°C for a specified time (e.g., 30 minutes) with gentle agitation.

- Stop the reaction by adding a stop solution (e.g., EDTA).
- Wash the plate and add the anti-phospho-MYPT1 (Thr696) primary antibody.
- Incubate and wash, then add the HRP-conjugated secondary antibody.
- After another incubation and wash, add the TMB substrate and measure the absorbance at 450 nm.
- The decrease in absorbance in the presence of the test compound relative to the control indicates the level of ROCK-II inhibition.[\[14\]](#)[\[15\]](#)

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the inhibition of the esterase activity of carbonic anhydrase.

Materials:

- Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
- p-Nitrophenyl acetate (p-NPA) as the substrate
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control
- 96-well microplate
- Microplate reader

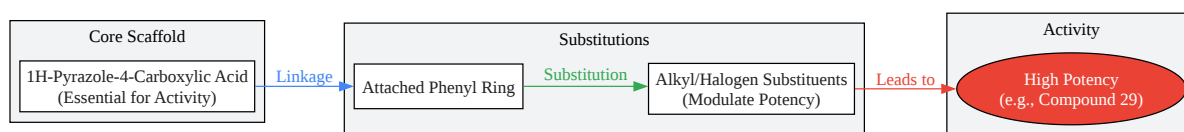
Procedure:

- Add the assay buffer, test compound (or vehicle/positive control), and the CA enzyme solution to the wells of a 96-well plate.
- Pre-incubate the plate at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the p-NPA substrate solution to all wells.

- Immediately measure the increase in absorbance at 400-405 nm in kinetic mode over a defined period. The absorbance increase is due to the formation of the yellow-colored p-nitrophenol product.
- Calculate the rate of the reaction (slope of the linear portion of the absorbance vs. time curve).
- Determine the percent inhibition by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.^{[16][17][18]}

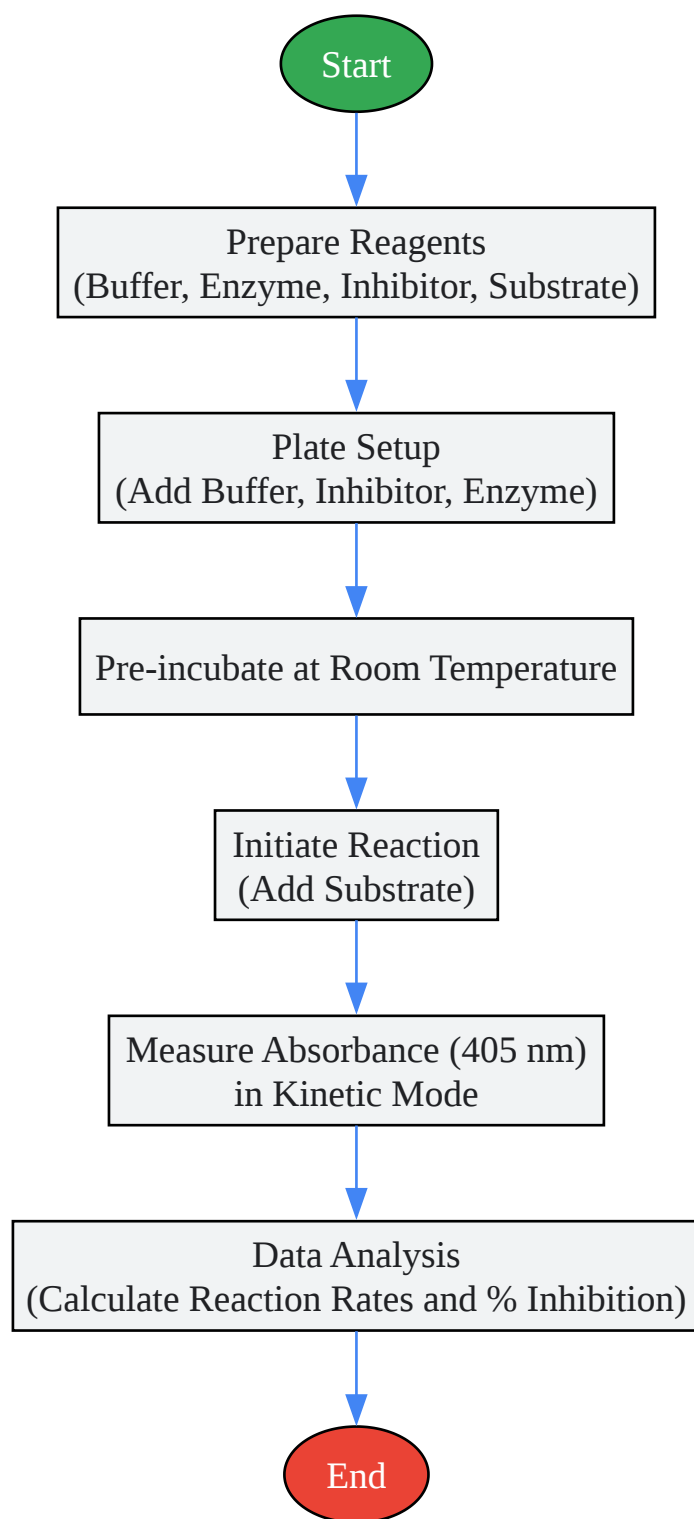
Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.



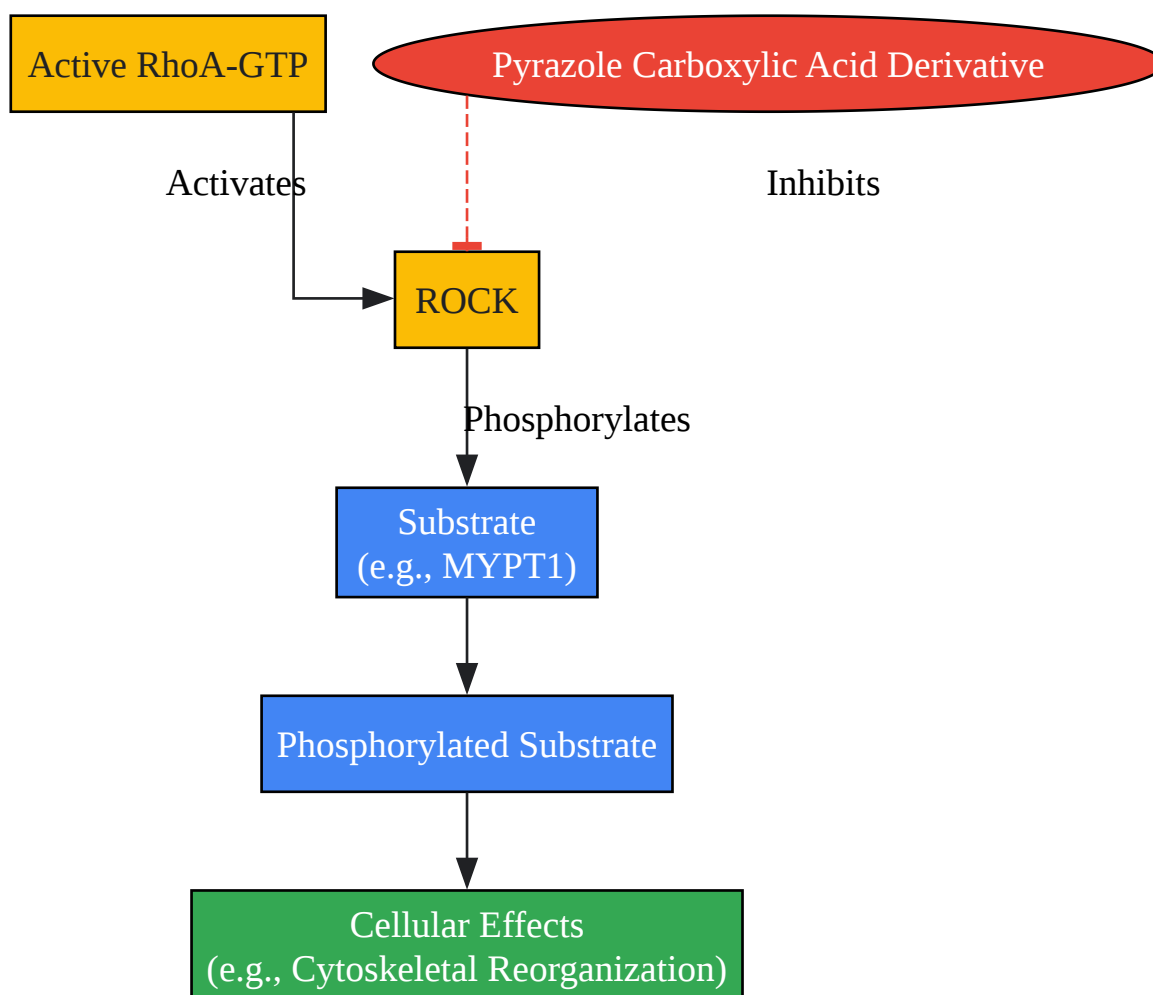
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Caption: SAR of Pyrazole Carboxylic Acids as ALKBH1 Inhibitors.



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Caption: Workflow for Carbonic Anhydrase Inhibition Assay.



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Caption: Inhibition of the RhoA/ROCK Signaling Pathway.

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